tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate
Overview
Description
tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamate: is a chemical compound with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . It is commonly used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-2-cyclopropylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the tert-butyl group.
Substitution: Substituted products where the tert-butyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamate is widely used as a protecting group for amines in peptide synthesis and other organic synthesis applications .
Biology and Medicine: In biological research, it is used to protect amine groups in various biomolecules, facilitating the study of complex biochemical pathways .
Industry: The compound is used in the pharmaceutical industry for the synthesis of various drugs and active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-amino-2-methylpropyl)carbamate
- tert-Butyl N-(2-amino-2-phenylethyl)carbamate
Uniqueness: tert-Butyl N-(2-amino-2-cyclopropylethyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where such properties are desired .
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVMTGHIUOJVJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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